molecular formula C22H29N5O3 B2935761 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide CAS No. 897620-16-5

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide

Cat. No.: B2935761
CAS No.: 897620-16-5
M. Wt: 411.506
InChI Key: HUQGMPZVOQYHTC-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide is a synthetic benzamide derivative supplied for research and development purposes. Compounds featuring benzamide scaffolds and piperazine motifs are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The structural elements present in this molecule—including the 3-nitrobenzamide group, a dimethylamino phenyl ring, and a methylpiperazine moiety—are commonly found in molecules investigated for targeting various enzymes and receptors. Similar structural frameworks have been explored in multiple therapeutic areas. For instance, benzamide derivatives are actively investigated as potential antimalarial agents targeting parasite protein kinases . Furthermore, such compounds are also studied as inhibitors in cancer research, targeting pathways like the Hedgehog (Hh) signaling pathway . The presence of the nitro group can be a key pharmacophore, as seen in compounds studied for antiviral applications against viruses like hepatitis C (HCV) . This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for conducting all necessary experiments and handling the compound in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-24(2)19-9-7-17(8-10-19)21(26-13-11-25(3)12-14-26)16-23-22(28)18-5-4-6-20(15-18)27(29)30/h4-10,15,21H,11-14,16H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQGMPZVOQYHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide is a complex organic compound with significant implications in medicinal chemistry, particularly in the development of therapeutic agents. This article delves into its biological activity, synthesis, and potential applications based on available research.

Chemical Structure and Properties

The compound's molecular formula is C23H30N6O4C_{23}H_{30}N_{6}O_{4} with a molecular weight of 454.5 g/mol. Its structure includes a dimethylamino group, a piperazine ring, and a nitrobenzamide moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23H30N6O4
Molecular Weight454.5 g/mol
CAS Number900006-28-2

The biological activity of this compound appears to be linked to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may modulate enzyme activity or receptor function, influencing various signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit potent anticancer properties. For instance, derivatives have shown inhibition against DNA methyltransferases (DNMTs), which are crucial for regulating gene expression in cancer cells. Research has demonstrated that certain derivatives can induce the re-expression of silenced genes in leukemia cell lines, suggesting a potential role in cancer therapy .

Case Studies

  • Inhibition of DNA Methyltransferases : A study on similar benzamide derivatives revealed that they could inhibit DNMTs effectively, leading to decreased tumor cell proliferation. The most potent compounds exhibited an EC50 value of approximately 0.9 μM against DNMT3A, indicating strong inhibitory activity .
  • Cytotoxicity in Cancer Cells : Another investigation highlighted the cytotoxic effects of related compounds on leukemia KG-1 cells, where they demonstrated micromolar range cytotoxicity comparable to established chemotherapeutics .

Research Findings

Research findings indicate that structural modifications significantly influence the biological activity of benzamide derivatives. Key observations include:

  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the aromatic rings can enhance or diminish biological activity. For instance, modifications that increase lipophilicity often correlate with improved cellular uptake and efficacy .
  • Selectivity : Some derivatives showed selectivity for DNMT3A over DNMT1, which is advantageous for minimizing side effects in therapeutic applications .

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